molecular formula C14H20N2O2 B2690974 N-Ethyl-N-(3-propanamidophenyl)propanamide CAS No. 25218-56-8

N-Ethyl-N-(3-propanamidophenyl)propanamide

Cat. No. B2690974
CAS RN: 25218-56-8
M. Wt: 248.326
InChI Key: DUERITBXWMPNSE-UHFFFAOYSA-N
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Description

N-Ethyl-N-(3-propanamidophenyl)propanamide, commonly known as EPPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. EPPA is a member of the propanamide family and is synthesized through a series of chemical reactions.

Mechanism Of Action

The mechanism of action of EPPA is not fully understood. However, it is believed that EPPA works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, EPPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to contribute to inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that EPPA has a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, EPPA has been shown to have antioxidant properties, which could make it a potential treatment for oxidative stress-related diseases. Additionally, EPPA has been shown to have neuroprotective properties, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the advantages of EPPA for lab experiments is that it is relatively easy to synthesize. Additionally, EPPA is stable and can be stored for long periods of time without degradation. However, one of the limitations of EPPA is that it is not very water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research on EPPA. One area of research could be in the development of new cancer treatments based on EPPA. Additionally, research could focus on the potential use of EPPA in the treatment of other diseases, such as inflammatory and neurodegenerative diseases. Finally, research could focus on improving the water solubility of EPPA, which could make it more useful in certain experiments.
Conclusion:
In conclusion, N-Ethyl-N-(3-propanamidophenyl)propanamide, or EPPA, is a chemical compound that has potential applications in the field of medicine. EPPA has been shown to have anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties. While there are limitations to the use of EPPA in lab experiments, there are a number of potential future directions for research on this compound.

Synthesis Methods

The synthesis of EPPA involves a series of chemical reactions. The starting materials for the synthesis are N-ethyl-3-aminophenol and 3-bromopropionyl chloride. The reaction between these two compounds produces N-ethyl-N-(3-bromopropionyl)3-aminophenol. This intermediate compound then undergoes a reaction with ammonia to produce N-ethyl-N-(3-propanamidophenyl)propanamide, or EPPA.

Scientific Research Applications

EPPA has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the primary areas of research has been in the treatment of cancer. Studies have shown that EPPA has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, EPPA has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis.

properties

IUPAC Name

N-[3-[ethyl(propanoyl)amino]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-4-13(17)15-11-8-7-9-12(10-11)16(6-3)14(18)5-2/h7-10H,4-6H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUERITBXWMPNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)N(CC)C(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-(3-propanamidophenyl)propanamide

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